molecular formula C19H17ClN2OS B2545844 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide CAS No. 866018-64-6

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide

Cat. No.: B2545844
CAS No.: 866018-64-6
M. Wt: 356.87
InChI Key: ZOHPTHDFHBRSLM-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound can also bind to DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHPTHDFHBRSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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